N-methylputrescinium(2+)

Diamine oxidase Tropane alkaloid biosynthesis Enzyme kinetics

N-methylputrescinium(2+) (CHEBI:58039) is the dicationic conjugate acid of N-methylputrescine, arising from protonation of both amino groups and representing the major species at physiological pH 7.3. It is an organic cation and ammonium ion derivative classified as an N-monosubstituted putrescine, where the N-substituent is a methyl group.

Molecular Formula C5H16N2+2
Molecular Weight 104.19 g/mol
Cat. No. B1258979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methylputrescinium(2+)
Molecular FormulaC5H16N2+2
Molecular Weight104.19 g/mol
Structural Identifiers
SMILESC[NH2+]CCCC[NH3+]
InChIInChI=1S/C5H14N2/c1-7-5-3-2-4-6/h7H,2-6H2,1H3/p+2
InChIKeyRMIVMBYMDISYFZ-UHFFFAOYSA-P
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylputrescinium(2+) Procurement Guide: Key Specifications for the Dicationic N-Methylputrescine Species


N-methylputrescinium(2+) (CHEBI:58039) is the dicationic conjugate acid of N-methylputrescine, arising from protonation of both amino groups and representing the major species at physiological pH 7.3 . It is an organic cation and ammonium ion derivative classified as an N-monosubstituted putrescine, where the N-substituent is a methyl group . Functionally, this compound serves as a human metabolite and is the first committed pathway-specific intermediate in the biosynthesis of nicotine, tropane, and nortropane alkaloids in plants . Its molecular formula is C5H16N2+2 with a molecular weight of 104.19 g/mol, and it is structurally distinguished from the parent diamine putrescine solely by N-methylation—a modification that profoundly alters enzyme recognition, metabolic routing, and transporter interactions .

Pathway role Committed intermediate in tropane/nicotine alkaloid biosynthesis
Speciation Dicationic conjugate acid of N-methylputrescine at physiological pH
Recognition N-methyl secondary amine defines enzyme and transporter specificity

Why Putrescine or Other Diamine Analogs Cannot Substitute for N-Methylputrescinium(2+) in Specialized Applications


Although N-methylputrescine differs from putrescine by only a single N-methyl group, this modification creates a secondary amine at one terminus, fundamentally altering its biochemical recognition profile. The dicationic species N-methylputrescinium(2+) displays distinct charge distribution and hydrogen-bonding capacity compared to the unsubstituted putrescinium dication, leading to dramatically different enzyme kinetics across multiple enzyme classes . Critically, N-methylation converts the compound from a polyamine pool substrate into a dedicated alkaloid precursor, as the methyl group acts as a metabolic routing signal that commits the molecule to tropane/nicotine biosynthesis rather than spermidine/spermine elongation . Generic substitution with putrescine, cadaverine, or C-methyl analogs will fail in applications requiring pathway-specific metabolic incorporation, differential transporter recognition, or selective enzymatic oxidation because these analogs lack the N-methyl secondary amine that defines the substrate specificity of key biosynthetic enzymes such as diamine oxidase and N-methylputrescine oxidase .

Metabolic routing shift
N‑Methylation channels the compound into alkaloid pathways; unsubstituted putrescine feeds polyamine biosynthesis, reducing pathway-specific incorporation.
Charge / H‑bond divergence
The dicationic N‑methylated species presents altered charge distribution vs. putrescinium, potentially shifting enzyme kinetics and transporter recognition.
C‑methyl analog incompatibility
C‑methyl putrescine analogs lack the N‑methyl secondary amine required for diamine oxidase and N‑methylputrescine oxidase substrate recognition.

Quantitative Differentiation Evidence for N-Methylputrescinium(2+) vs. Closest Analogs


8.6-Fold Superior Substrate Affinity for Plant Diamine Oxidase (H. niger) vs. Putrescine

N-Methylputrescine is the best substrate for diamine oxidase (DAO) partially purified from Hyoscyamus niger cultured roots, with a Km of 0.33 mM. This represents an 8.6-fold higher affinity compared to putrescine (Km = 2.85 mM) and an 18.9-fold higher affinity compared to cadaverine (Km = 6.25 mM) . The specificity constant (Vmax/Km) for putrescine was only 11% of that for N-methylputrescine, and for cadaverine only 1% . This marked specificity for the N-methylated diamine is consistent with the enzyme's physiological role in channeling the metabolite specifically into tropane alkaloid biosynthesis, preventing diversion into polyamine catabolism .

DAO affinity
Head‑to‑head
8.6‑fold higher affinity (Km 0.33 vs 2.85 mM)
Supports DAO pathway preference in tropane alkaloid biosynthesis
H. niger root DAO; pH 7.9, 30°C
Diamine oxidase Tropane alkaloid biosynthesis Enzyme kinetics

Negligible Ornithine Decarboxylase (ODC) Inhibition vs. Putrescine and C-Methyl Analogs

In a direct comparative study of methylputrescines on insulin-induced ODC from H-35 hepatoma cells, N-methylputrescine was characterized as a 'very poor inhibitor of the cell-free ODC,' whereas putrescine exhibited measurable competitive inhibition with a Ki of 2.4 mM, 1-methylputrescine with a Ki of 2.8 mM, and 2-methylputrescine with a Ki of 0.1 mM . This represents at minimum a >24-fold weaker inhibition by N-methylputrescine compared to 2-methylputrescine, and a functionally unmeasurable inhibition compared to putrescine . At the cellular level, all compounds abolished ODC activity at 1 mM when co-administered with insulin; however, N-methylputrescine and putrescine decreased total immunoreactive ODC protein by only ~20%, compared to ~50% for 1-methyl- and 2-methylputrescine, and ~70% for 1,4-dimethylputrescine . Furthermore, N-methylputrescine affected protein synthesis only to a small extent in stimulated cells, in contrast to 1-methylputrescine which decreased it to non-stimulated levels .

ODC inhibition
Head‑to‑head
Negligible inhibition vs. Ki 2.4 mM (putrescine)
Enables ODC‑inert tool for polyamine regulation studies
H‑35 hepatoma cell‑free ODC; insulin induction
Ornithine decarboxylase Polyamine regulation Enzyme inhibition

2.1-Fold Tighter Product Inhibition of Putrescine N-Methyltransferase (PMT) vs. Substrate Km

In kinetic studies of purified PMT from transformed roots of Datura stramonium, N-methylputrescine displayed a product inhibition constant Ki of 0.15 mM, which is 2.1-fold lower than the Km for the substrate putrescine (Km = 0.31 mM) measured in the same study . This indicates that the methylated product N-methylputrescine binds the enzyme active site with higher affinity than the substrate putrescine itself . In contrast, S-adenosyl-L-homocysteine (the other product) exhibited a Ki of 0.01 mM . The PMT enzyme was shown to be highly substrate-specific, with little or no activity toward 1,3-diaminopropane, 1,5-diaminopentane (cadaverine), or cis-but-2-ene analogs, confirming that N-methylputrescine is the sole methylated product of this committed biosynthetic step .

PMT product binding
Head‑to‑head
Ki 0.15 mM (2.1‑fold tighter than substrate Km)
Supports PMT product feedback modulation studies
Purified PMT from D. stramonium; pH 8.0, 37°C
Putrescine N-methyltransferase Alkaloid biosynthesis Product inhibition

Dual Aminopropyl Acceptor Activity at Spermidine Synthase—a Property Absent in Putrescine and 1,4-Dimethylputrescine

A survey of putrescine binding sites in mammalian spermidine synthase identified N-methylputrescine as one of only two unusual aminopropyl acceptors (alongside 4-aminomethylpiperidine) capable of serving as a substrate . In vitro incubation with rat spermidine synthase produced two distinct aminopropyl derivatives: N4-methylspermidine (aminopropylation at the secondary amine nitrogen) and N8-methylspermidine (aminopropylation at the primary amine nitrogen) . In cultured rat hepatoma (HTC) cells treated with the ODC inhibitor α-difluoromethylornithine, both products were detected following N-methylputrescine administration, with no detection of endogenous putrescine or spermidine . By contrast, the C-methyl analog 1,4-dimethylputrescine (2,5-diaminohexane) is reported to be not a substrate for multiple diamine oxidases and does not serve as an aminopropyl acceptor in analogous systems . This dual acceptor property is a direct consequence of the N-methyl secondary amine and is not shared by unsubstituted putrescine, which yields only spermidine upon aminopropylation.

Spermidine synthase
Class‑level
Dual aminopropyl acceptor (N4/N8‑methylspermidine)
Enables synthesis of methylated polyamine analogs
Rat spermidine synthase; HTC cell model
Spermidine synthase Aminopropyltransferase Polyamine analog

Validated Research and Industrial Application Scenarios for N-Methylputrescinium(2+)


Reconstitution of Tropane Alkaloid or Nicotine Biosynthetic Pathways in Heterologous Systems

N-Methylputrescinium(2+) is the obligatory first committed intermediate in the biosynthesis of tropane alkaloids (hyoscyamine, scopolamine) and nicotine. Its 8.6-fold higher affinity for Hyoscyamus niger diamine oxidase compared to putrescine makes it the only appropriate substrate for in vitro pathway reconstitution studies. Metabolic engineering efforts in yeast or E. coli expressing PMT and downstream enzymes require N-methylputrescine as the pathway primer—substituting with putrescine diverts flux into polyamine biosynthesis via spermidine synthase rather than alkaloid production.

Selective Polyamine Pool Modulation without ODC Feedback Interference

For researchers studying polyamine homeostasis or developing ODC-targeted cancer therapeutics, N-methylputrescine offers a unique tool compound that is functionally silent toward ODC (negligible inhibition vs. putrescine Ki = 2.4 mM) . This allows experimental manipulation of downstream polyamine pools without triggering the potent feedback regulatory mechanisms that would be activated by putrescine or C-methyl analogs. The compound's ability to serve as a spermidine synthase substrate while bypassing ODC regulation makes it valuable for dissecting polyamine metabolic flux control.

PMT Enzyme Characterization and High-Throughput Inhibitor Screening

The uniquely tight product binding of N-methylputrescine to PMT (Ki = 0.15 mM, 2.1-fold tighter than the substrate putrescine Km) makes this compound an essential reference standard for any PMT kinetic assay or inhibitor screening campaign. Accurate determination of inhibitor potency (IC50, Ki) against PMT requires authentic N-methylputrescine as both a product standard and a competitive reference ligand, as no other diamine exhibits comparable binding affinity to the PMT active site.

Synthesis of N-Methylated Spermidine Analogs for Polyamine Chemical Biology

N-Methylputrescine is one of only two known secondary amines accepted as an aminopropyl acceptor by mammalian spermidine synthase, yielding both N4- and N8-methylspermidine . This dual-product reactivity enables the chemoenzymatic synthesis of methylated polyamine analogs that are inaccessible from putrescine or other primary diamines, providing probes for studying polyamine transport specificity, acetyltransferase substrate recognition, and the role of polyamine methylation in epigenetic regulation.

Application
Selection Property
Validation Focus
Alkaloid pathway reconstitution
N‑methyl secondary amine recognition
DAO substrate specificity validation
Polyamine pool modulation
ODC‑inert precursor
Polyamine feedback regulation assessment
PMT enzyme characterization
Tight product binding affinity
Inhibitor screening assay benchmarking
Methylated spermidine synthesis
Spermidine synthase acceptor specificity
Aminopropylation product profiling
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